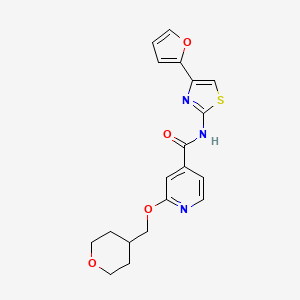

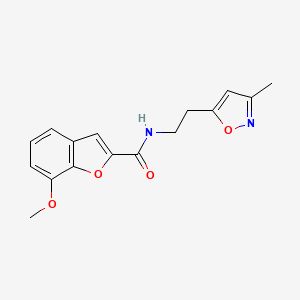

![molecular formula C11H7ClF6N4O2S B2686664 N-(1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1H-pyrazol-4-yl)(trifluoro)methanesulfonamide CAS No. 2061269-70-1](/img/structure/B2686664.png)

N-(1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1H-pyrazol-4-yl)(trifluoro)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities and are used in the development of various drugs . The compound also contains a trifluoromethyl group, which is often used in pharmaceuticals and agrochemicals due to its ability to improve chemical stability and lipophilicity .

Molecular Structure Analysis

The compound’s molecular structure includes a pyrazole ring and a pyridine ring, both of which are aromatic and contribute to the compound’s stability. The trifluoromethyl groups attached to these rings can influence the compound’s electronic properties and potentially its reactivity .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the trifluoromethyl groups and the electron-deficient nitrogen atoms in the pyrazole and pyridine rings .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the trifluoromethyl groups could increase the compound’s lipophilicity, potentially improving its ability to cross biological membranes .Scientific Research Applications

Synthesis and Chemical Properties

- A study detailed a practical synthesis method for a derivative of this compound, highlighting its use in chronic renal disease treatment. The synthesis was accomplished in five steps from 2-amino-6-methylpyridine without requiring chromatography, demonstrating a scalable approach for large-scale production (Ikemoto et al., 2000).

- Another research explored the conformation and self-association behaviors of a related trifluoro methanesulfonamide derivative in solution and crystal form. The study provided insights into the compound's molecular interactions and potential applications in material science (Sterkhova et al., 2014).

- The reaction of 3-(hydroxymethyl) pyrazolo [1,5-a] pyridines with trifluoroacetic acid was investigated, revealing pathways to produce bis(pyrazolo [1,5-a] pyrid-3-yl) methanes or their ethers, suggesting applications in organic synthesis and potentially in pharmaceutical research (Miki et al., 2009).

Molecular and Structural Analysis

- Structural studies on closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines revealed insights into molecular conformations and hydrogen bonding, contributing to the understanding of the chemical and physical properties relevant to material science and drug design (Sagar et al., 2017).

- Research on sulfonamides as terminators of cationic cyclisations discussed the catalytic applications of triflic acid in inducing cyclisation of homoallylic sulfonamides, offering a novel approach for the synthesis of complex organic structures, which could be beneficial for pharmaceutical synthesis and material science (Haskins & Knight, 2002).

Applications in Coordination Chemistry and Catalysis

- Organoplatinum(IV) compounds study with chelating nitrogen donor ligands, including pyrazolyl methanes, highlighted advancements in the preparation and characterization of these complexes. This research contributes to the development of new materials and catalysts in organometallic chemistry (Clark et al., 1984).

Mechanism of Action

Target of Action

N-(1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1H-pyrazol-4-yl)(trifluoro)methanesulfonamide is a potent, highly selective, and cell-permeable inhibitor of the glucose transporter GLUT1 . GLUT1 is a primary target of this compound, playing a crucial role in glucose transport across the cell membrane .

Mode of Action

The compound this compound interacts with GLUT1 by binding to it and inhibiting its function . This interaction results in a decrease in glucose uptake by cells, as evidenced by its ability to inhibit glucose uptake by Hela-MaTu cells .

Biochemical Pathways

The inhibition of GLUT1 by this compound affects the glucose metabolism pathway . By blocking glucose uptake, it disrupts the glycolysis process, leading to downstream effects on cellular energy production and other metabolic processes dependent on glucose.

Pharmacokinetics

Its cell-permeable nature suggests it may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of glucose uptake and metabolism . By inhibiting GLUT1, it reduces the availability of glucose within the cell, which can impact various cellular functions and potentially lead to cell death .

Future Directions

Future research could explore the compound’s potential biological activities, given the known activities of pyrazoles and trifluoromethylated compounds. This could involve in vitro and in vivo testing, as well as computational studies to predict the compound’s interactions with potential biological targets .

properties

IUPAC Name |

N-[1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]pyrazol-4-yl]-1,1,1-trifluoromethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClF6N4O2S/c12-8-1-6(10(13,14)15)2-19-9(8)5-22-4-7(3-20-22)21-25(23,24)11(16,17)18/h1-4,21H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOWZRGHVAAEHLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)CN2C=C(C=N2)NS(=O)(=O)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClF6N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

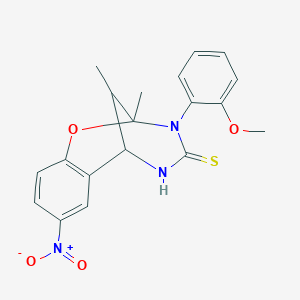

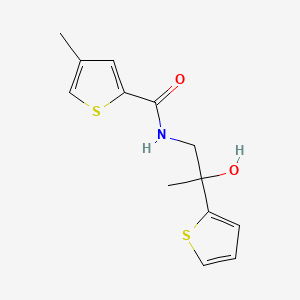

![3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-[4-(4-fluorophenyl)piperazino]-2-propen-1-one](/img/structure/B2686583.png)

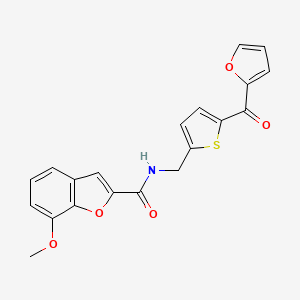

![N-[(4-Chlorophenyl)-cyanomethyl]-2-(dimethylamino)acetamide](/img/structure/B2686584.png)

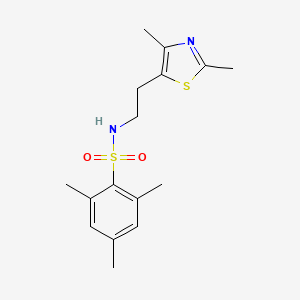

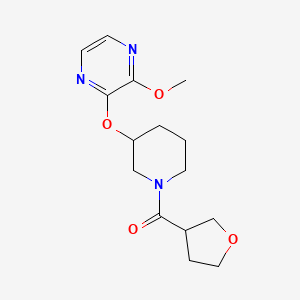

![[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone](/img/structure/B2686589.png)

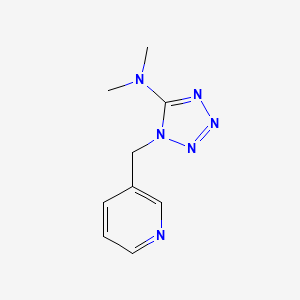

![7-[(piperazin-1-yl)methyl]-1H-indole dihydrochloride](/img/structure/B2686597.png)

![4-(Difluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2686599.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2686604.png)